2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
Description
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a synthetic ester derivative featuring two key structural motifs:
- 2-(2-Methoxyphenyl)-2-oxoethyl group: A substituted phenyl ring with a methoxy group at the ortho position and a ketone-linked ethyl chain.
- 3-(1,3-dioxoisoindolin-2-yl)propanoate: A phthalimide (1,3-dioxoisoindolin-2-yl) moiety attached via a propanoate ester.
This compound is structurally designed to combine the electronic effects of the methoxyphenyl group with the robust hydrogen-bonding capacity of the phthalimide unit, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-26-17-9-5-4-8-15(17)16(22)12-27-18(23)10-11-21-19(24)13-6-2-3-7-14(13)20(21)25/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGFWCXUNXWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) and plays a crucial role in cell proliferation and survival.
Mode of Action
The compound interacts with EGFR, leading to a change in the receptor’s activity. The ligand displayed an efficient binding against the EGFR with a docking score of -7.558 kcal/mol and displayed an H-bond interaction with Lys745 and the carbonyl functional group.
Biochemical Pathways
The interaction with EGFR can affect various downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression.
Pharmacokinetics
In silico admet prediction studies showed the compounds’ adherence to lipinski’s rule of five, suggesting that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for drug development.
Result of Action
The compound demonstrated a moderate inhibition of EGFR with an IC 50 of 42.91 ± 0.80 nM, in comparison to erlotinib (IC 50 = 26.85 ± 0.72 nM), the standard drug. This suggests that the compound could have potential anticancer activity.
Biological Activity
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a methoxyphenyl group and a dioxoisoindolin-2-yl moiety. The molecular formula is with a molecular weight of 367.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H17NO6 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 923680-50-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the heat shock protein 90 (HSP90), which plays a critical role in maintaining the stability of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby suppressing tumor growth .
Case Study:
In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating its potency against these malignancies .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Research Findings:
A study reported that at concentrations of 10 µg/mL, the compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli by more than 80% compared to control groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | 5 - 15 |
| 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-4-yl)propanoate | Moderate Anticancer | 10 - 20 |
| 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-5-yl)propanoate | Low Antimicrobial | >20 |
This table illustrates that while similar compounds exhibit some biological activity, none match the efficacy of this compound in terms of potency.
Comparison with Similar Compounds
Ester Group Flexibility
- Methyl vs. Ethyl Esters: Methyl esters (e.g., ) are smaller and more lipophilic, whereas ethyl esters (e.g., ) enhance solubility and metabolic stability.
- Synthetic Yields : Ethyl esters synthesized via GP1 (thianthrenium-based photocatalysis) show higher yields (54–88%) compared to classical methods, likely due to milder reaction conditions .
Aryl Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group is electron-rich, contrasting with electron-withdrawing substituents like chlorine in compound 18 . This difference influences electronic properties and reactivity in cross-coupling or hydrogen-bonding interactions .
- Amino Groups: The 4-aminophenyl variant () enables further functionalization (e.g., Schiff base formation), critical for antimycobacterial activity in thiazole-containing derivatives .
Analytical Data Consistency
- NMR and HRMS : All compounds show characteristic phthalimide carbonyl peaks (δ ~170–175 ppm in ¹³C NMR) and molecular ion peaks matching theoretical values (e.g., [M+H]+ for compound 10: 422.1601 calculated vs. 422.1603 observed) .
- Optical Activity : Chiral centers (e.g., in compound 16) are confirmed via specific rotation ([α]D = −15.50°), contrasting with enantiomers like AL-471 (+16.10°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
